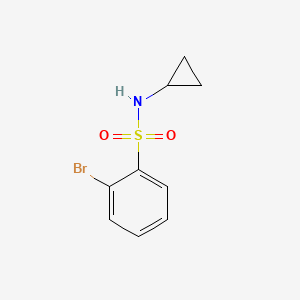

2-bromo-N-cyclopropylbenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound 2-bromo-N-cyclopropylbenzenesulfonamide is a derivative of benzenesulfonamide, which is a functional group characterized by a benzene ring bonded to a sulfonamide group. This compound is not directly mentioned in the provided papers, but its structural relatives and synthesis methods are discussed, which can provide insights into its potential synthesis and properties.

Synthesis Analysis

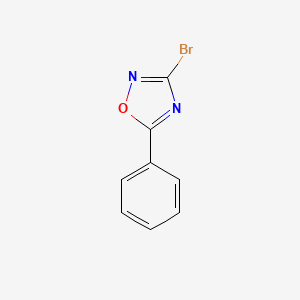

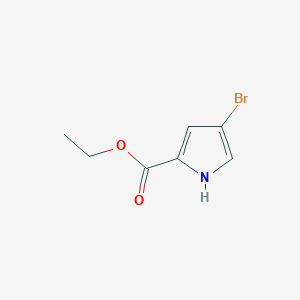

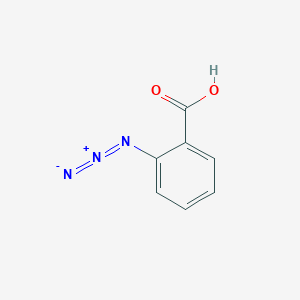

The synthesis of related benzenesulfonamide derivatives involves various strategies. For instance, the N-alkylation of 2-azidobenzenesulfonamide with alkyl halides can lead to the formation of N-alkyl sulfonamides, which are precursors to other heterocyclic compounds . Similarly, the synthesis of sodium N-bromo-p-nitrobenzenesulfonamide, a compound with a bromine substituent on the benzene ring, is reported to be straightforward and yields a compound useful as an oxidizing titrant . These methods suggest that the synthesis of 2-bromo-N-cyclopropylbenzenesulfonamide could potentially be achieved through similar N-alkylation reactions or by introducing a bromine atom into a preformed cyclopropylbenzenesulfonamide structure.

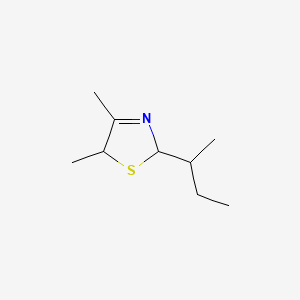

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is influenced by the substituents on the benzene ring and the sulfonamide group. For example, the presence of an amino group can lead to the formation of transannular hydrogen bonds, which can affect the reactivity of the compound in click reactions . In the context of 2-bromo-N-cyclopropylbenzenesulfonamide, the bromine atom and the cyclopropyl group would likely influence the molecular conformation and reactivity due to steric and electronic effects.

Chemical Reactions Analysis

Benzenesulfonamide derivatives participate in various chemical reactions. For instance, 1-bromo-2-(cyclopropylidenemethyl)benzene, a compound with a bromine atom and a cyclopropyl group on the benzene ring, is used in palladium-catalyzed reactions with 2-alkynylbenzenamine to produce complex polycyclic structures . N,N-Dibromobenzenesulfonamide has been employed as an effective brominating agent for carbanionic substrates . These examples indicate that 2-bromo-N-cyclopropylbenzenesulfonamide could also be a versatile intermediate in various organic transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives are determined by their molecular structure. For example, the complexation of a bromobenzenesulfonamide derivative with beta-cyclodextrin has been studied using NMR spectroscopy and molecular modeling, revealing the formation of 1:1 complexes and conformational changes of the guest compound . The presence of a bromine atom in the structure can also enhance the reactivity of the compound as a titrant or as a brominating agent . These insights suggest that 2-bromo-N-cyclopropylbenzenesulfonamide would have distinct physical and chemical properties that could be exploited in analytical and synthetic applications.

Scientific Research Applications

Analytical Applications

2-bromo-N-cyclopropylbenzenesulfonamide and its derivatives are used as titrants in analytical chemistry. For instance, sodium N-bromo-p-nitrobenzenesulfonamide, a related compound, has been employed as an oxidizing titrant in the direct titration of various substances, including ascorbic acid, glutathione, and sulfite, offering simplicity and rapid analysis with minimal errors (Gowda et al., 1983).

Synthesis of Pharmaceuticals

Compounds like N-Cyano-N-phenyl-p-methylbenzenesulfonamide have been utilized in the synthesis of pharmaceutical intermediates. They facilitate the electrophilic cyanation of (hetero)aryl bromides, proving effective even with electronically different and sterically demanding aryl bromides (Anbarasan et al., 2011).

Development of Antagonists for HIV Prevention

Methylbenzenesulfonamide derivatives, including those with bromine atoms, have shown potential in the development of small molecular antagonists for preventing human HIV-1 infection (Cheng De-ju, 2015).

Organic Chemistry Reactions

Derivatives of 2-bromo-N-cyclopropylbenzenesulfonamide are used in various organic reactions. For example, N, N-Dibromobenzenesulfonamide has been studied for its reactions with cyclohexene, leading to the formation of multiple products and offering insights into reaction mechanisms (Takemura et al., 1971).

Anticancer Properties

Some derivatives of 2-bromo-N-cyclopropylbenzenesulfonamide have been synthesized and characterized for their anticancer properties. Novel compounds like (Z)-N-(4-bromo-5-ethoxy-3,5-dimethylfuran-2(5H)-ylidene)-4-methylbenzenesulfonamide have shown potential in this area (Zhang et al., 2010).

Safety and Hazards

properties

IUPAC Name |

2-bromo-N-cyclopropylbenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2S/c10-8-3-1-2-4-9(8)14(12,13)11-7-5-6-7/h1-4,7,11H,5-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQESIYFIGIBIET-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NS(=O)(=O)C2=CC=CC=C2Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40429170 |

Source

|

| Record name | 2-bromo-N-cyclopropylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40429170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

951883-93-5 |

Source

|

| Record name | 2-Bromo-N-cyclopropylbenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951883-93-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-bromo-N-cyclopropylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40429170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-(2-Morpholinoethoxy)phenyl]methanol](/img/structure/B1277016.png)